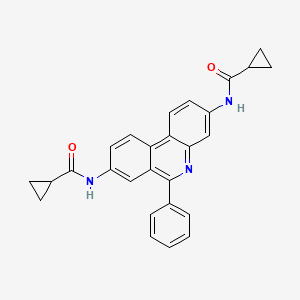![molecular formula C25H25ClN4O4 B4326801 3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(3,5-DIMETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4326801.png)
3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(3,5-DIMETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
描述
3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(3,5-DIMETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a quinoline moiety, a piperazine ring, and a pyrrolidine-2,5-dione structure, making it a complex molecule with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(3,5-DIMETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Piperazine Ring Formation: The piperazine ring can be introduced by reacting the quinoline derivative with piperazine under reflux conditions.
Formation of Pyrrolidine-2,5-dione: The final step involves the cyclization of the intermediate with a suitable dione precursor under acidic or basic conditions to form the pyrrolidine-2,5-dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the quinoline ring or the piperazine ring using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the quinoline ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or piperazine derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(3,5-DIMETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimalarial agent due to the presence of the quinoline moiety, which is known for its antimalarial properties.
Biological Research: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of quinoline-based drugs.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of 3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(3,5-DIMETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with biological targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of the malaria parasite. The piperazine ring may enhance the binding affinity to the target sites, while the pyrrolidine-2,5-dione structure may contribute to the overall stability and bioavailability of the compound.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group on the quinoline ring.
Piperaquine: Contains a bisquinoline structure and is used in combination therapies for malaria.
Uniqueness
3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(3,5-DIMETHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of the piperazine and pyrrolidine-2,5-dione moieties, which may enhance its pharmacokinetic properties and provide additional binding interactions with biological targets, potentially leading to improved efficacy and reduced resistance compared to other quinoline-based compounds.
属性
IUPAC Name |
3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O4/c1-33-18-12-17(13-19(14-18)34-2)30-24(31)15-23(25(30)32)29-9-7-28(8-10-29)22-5-6-27-21-11-16(26)3-4-20(21)22/h3-6,11-14,23H,7-10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUKOALWKBZJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=C5C=CC(=CC5=NC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-chlorophenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326718.png)
![6-(3,4-DIMETHYLPHENYL)-1-METHYL-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4326734.png)
![6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4326738.png)
![6-(3-HYDROXYPHENYL)-1-METHYL-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4326743.png)
![ETHYL 4-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE](/img/structure/B4326750.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326753.png)
![6-(4-CHLOROPHENYL)-1-METHYL-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4326765.png)
![1-methyl-4-(3-nitrophenyl)-6-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326769.png)

![N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide](/img/structure/B4326791.png)
![4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B4326796.png)
![3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4326804.png)
![7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline](/img/structure/B4326810.png)
![ethyl 4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4326815.png)
